Azido-PEG2-Alcohol

Vue d'ensemble

Description

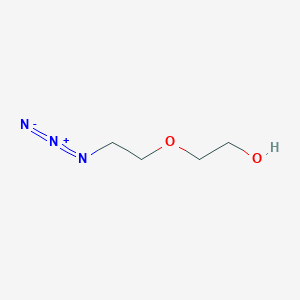

Azido-PEG2-Alcohol is a chemical compound with the molecular formula C4H9N3O2. It is a PEG (polyethylene glycol) linker containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Azido-PEG2-Alcohol involves several steps. One common method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The required raw materials are simple and easy to obtain, and the process involves straightforward operations with easy purification of intermediates. This method is suitable for industrial production due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Azido-PEG2-Alcohol undergoes various types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.

Substitution Reactions: The hydroxyl group can be replaced with other reactive functional groups.

Common Reagents and Conditions

Sodium Azide: Used in the substitution reaction to introduce the azide group.

Catalysts: Used in catalytic hydrogenation reduction reactions.

Major Products

Triazole Linkages: Formed through Click Chemistry reactions.

Substituted Derivatives: Formed by replacing the hydroxyl group with other functional groups.

Applications De Recherche Scientifique

Click Chemistry

Azido-PEG2-Alcohol is predominantly utilized as a linker in Click Chemistry. This methodology allows for the efficient conjugation of biomolecules, facilitating the development of complex molecular architectures. The azide group reacts with alkyne or other reactive groups to form stable triazole linkages, which are crucial in creating bioconjugates for various applications.

Bioconjugation

The compound serves as a versatile tool in bioconjugation strategies, where it can be used to attach various functional groups to proteins or other biomolecules. This capability is essential for developing targeted therapies and diagnostic agents. For instance, researchers can use this compound to label proteins with fluorescent dyes or drug molecules, enhancing their functionality and specificity in therapeutic applications.

Drug Delivery Systems

This compound plays a significant role in the design of drug delivery systems. Its hydrophilic properties improve the solubility and stability of drug formulations, while the azide functionality allows for site-specific conjugation to drug carriers. This targeted approach can enhance the efficacy of therapeutic agents while minimizing side effects.

Protein Targeting and PROTACs

In medicinal chemistry, this compound is employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to selectively degrade target proteins by recruiting E3 ligases. The incorporation of this compound facilitates the conjugation of target proteins with E3 ligases, enhancing the specificity and efficiency of protein degradation pathways, which is particularly relevant in cancer therapy.

Nanotechnology

In nanotechnology, this compound is used to modify nanoparticles for biomedical applications. By attaching this compound to nanoparticle surfaces, researchers can improve biocompatibility and targeting capabilities, allowing for more effective delivery of therapeutic agents.

Case Study 1: Bioconjugation for Targeted Drug Delivery

A study demonstrated the successful application of this compound in creating targeted drug delivery systems by conjugating it with a chemotherapeutic agent. The research highlighted how Click Chemistry facilitated the attachment of the drug to a targeting ligand, resulting in enhanced cellular uptake and reduced off-target effects.

Case Study 2: Development of PROTACs

In another investigation focusing on cancer treatment, researchers synthesized PROTACs using this compound as a linker. The study illustrated that these PROTACs effectively degraded oncogenic proteins in cancer cells through selective recruitment of E3 ligases, showcasing the potential for targeted cancer therapies.

Mécanisme D'action

The mechanism of action of Azido-PEG2-Alcohol involves its azide group reacting with alkynes, BCN, and DBCO via Click Chemistry to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Chloroethoxy)ethanol: A similar compound with a chloro group instead of an azide group.

Azido-PEG2-alcohol: Another PEG linker with similar properties but different molecular structure.

Uniqueness

This compound is unique due to its combination of an azide group and a terminal hydroxyl group, which allows it to participate in Click Chemistry and other substitution reactions. Its hydrophilic PEG spacer also enhances its solubility in aqueous media, making it versatile for various applications .

Activité Biologique

Azido-PEG2-Alcohol, a compound characterized by its azide group and terminal hydroxyl group, is a derivative of polyethylene glycol (PEG) that enhances solubility in aqueous environments. Its unique structure allows it to participate in "click chemistry," facilitating the formation of stable triazole linkages when reacted with alkynes or other compatible groups. The compound is primarily utilized in bioconjugation and drug delivery applications due to its hydrophilic properties and functional versatility.

- Molecular Weight : 924.1 g/mol

- Molecular Formula : C40H81N3O20

- CAS Number : 139115-90-5

- Purity : ≥90%

- Storage Conditions : -20°C

Biological Activity

This compound has garnered attention for its potential biological activities, particularly in drug delivery systems and therapeutic applications. Below are key findings from recent studies:

Mechanistic Insights

-

Bioconjugation :

- The azide group allows for selective binding to various biomolecules, enabling targeted delivery of drugs or imaging agents.

- It can facilitate the attachment of proteins, peptides, or nucleic acids to surfaces or other biomolecules, enhancing the efficacy of therapeutic agents.

-

Hydrophilicity :

- The PEG component increases solubility, which is crucial for biological compatibility and effective distribution within biological systems.

-

Cellular Uptake :

- Studies indicate that PEGylated compounds improve cellular uptake due to reduced immunogenicity and enhanced circulation time in vivo.

Case Studies and Research Findings

Comparative Analysis

The following table summarizes the advantages of using this compound compared to traditional drug delivery systems:

| Feature | This compound | Traditional Systems |

|---|---|---|

| Solubility | High | Variable |

| Biocompatibility | Excellent | Moderate |

| Targeting Precision | High | Low |

| Stability | High | Variable |

Propriétés

IUPAC Name |

2-(2-azidoethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c5-7-6-1-3-9-4-2-8/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJFKQFYZOARRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73342-16-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90464632 | |

| Record name | 2-(2-azidoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139115-90-5 | |

| Record name | 2-(2-azidoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-azidoethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.